2'-Deoxycytidine-1'-13C Monohydrate

LC-MS/MS Bioanalysis Internal Standard

Accurate quantification of endogenous 2'-deoxycytidine demands an internal standard that co-elutes identically and resists label loss. 2'-Deoxycytidine-1'-13C Monohydrate overcomes limitations of unlabeled or deuterated analogs by providing a stable, non-exchangeable 13C signature at the C1' position. • Stable 13C label ensures consistent MS response and minimal matrix effects. • ≥98% chemical purity and ≥98 atom% 13C enrichment, verified by batch-specific CoA. • Eliminates H/D exchange issues, delivering reliable data for pharmacokinetic and metabolic flux studies. Supplied in convenient research quantities; ready for immediate dispatch.

Molecular Formula C9H15N3O5
Molecular Weight 246.227
CAS No. 478510-83-7
Cat. No. B583542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxycytidine-1'-13C Monohydrate
CAS478510-83-7
Synonyms1-(2-Deoxy-β-D-ribofuranosyl)cytosine-1’-13C Monohydrate;  4-Amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-2(1H)-pyrimidinone-1’-13C Monohydrate;  Cytosine Deoxyribonucleoside-1’-13C Monohydrate;  Cytosine Deoxyriboside-1’-13C Monohydrate;  Deoxycytidine-
Molecular FormulaC9H15N3O5
Molecular Weight246.227
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=NC2=O)N)CO)O.O
InChIInChI=1S/C9H13N3O4.H2O/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8;/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15);1H2/t5-,6+,8+;/m0./s1/i8+1;
InChIKeyHXBGOHZLZCFWLH-TXHSEDLPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Deoxycytidine-1'-13C Monohydrate Overview


2'-Deoxycytidine-1'-13C Monohydrate (CAS 478510-83-7) is a stable isotope-labeled nucleoside analog where the carbon-13 isotope is specifically incorporated at the 1' position of the deoxyribose sugar moiety . With a molecular formula of C8[13C]H15N3O5 and a molecular weight of 246.23 g/mol [1], this compound retains the biochemical recognition properties of endogenous 2'-deoxycytidine while introducing a +1 Da mass shift that enables precise detection and quantification via mass spectrometry (MS) [2]. As a member of the pyrimidine 2'-deoxyribonucleoside class, it serves as a critical internal standard (IS) in LC-MS/MS bioanalytical workflows and as a tracer in metabolic flux analysis studies investigating DNA synthesis and nucleotide metabolism [3].

13C-labeled at the 1'-position for LC-MS/MS internal standardization
Non-exchangeable isotopic signature supports quantitative bioanalysis in complex matrices
Position-specific enrichment enables NMR metabolic tracing and structural studies

Why 2'-Deoxycytidine-1'-13C Monohydrate Is Irreplaceable


Generic substitution of 2'-Deoxycytidine-1'-13C Monohydrate with unlabeled 2'-deoxycytidine or deuterium-labeled (²H) analogs introduces analytical and biological limitations that directly compromise experimental validity. Unlabeled 2'-deoxycytidine cannot be distinguished from endogenous pools in complex biological matrices, rendering accurate quantification impossible [1]. Deuterium-labeled (²H) analogs, while mass-shifted, are susceptible to hydrogen-deuterium exchange under physiological or storage conditions, particularly when deuterium resides on exchangeable positions, leading to signal loss and quantification inaccuracies . In contrast, 13C-labeling at the 1' position of the deoxyribose ring provides a stable, non-exchangeable isotopic signature that maintains chemical equivalence to the native analyte throughout sample preparation, chromatographic separation, and ionization, ensuring minimal matrix effect differentials and consistent ion suppression behavior [2]. Furthermore, position-specific labeling at C1' (versus uniformly labeled 13C9 or alternative position labels such as C2'-13C) enables targeted NMR structural studies and metabolic tracing experiments that demand atom-level resolution of nucleotide incorporation pathways [3].

Unlabeled analog May not differentiate from endogenous 2'-deoxycytidine, limiting accurate quantification in biological samples.
Deuterium (²H) labeled Susceptible to hydrogen-deuterium exchange and chromatographic retention time shifts, which can compromise assay reproducibility.
Uniform 13C9 analog Extensive 13C-13C scalar coupling networks complicate NMR spectra, reducing resonance assignment efficiency in structural studies.

2'-Deoxycytidine-1'-13C Monohydrate Differentiation Evidence


13C vs. Deuterium Internal Standard Performance in LC-MS/MS

In LC-MS/MS quantitative bioanalysis, 13C-labeled internal standards demonstrate superior performance over deuterium-labeled (²H) analogs due to the elimination of hydrogen-deuterium exchange and chromatographic isotopic effects. Under certain conditions, deuterium labels situated on carbon atoms adjacent to carbonyl groups or in certain aromatic positions can undergo proton/deuterium exchange, compromising stability and assay fidelity . 13C and 15N isotopes are not able to exchange, providing a stable, non-exchangeable isotopic signature . Furthermore, 13C-labeled standards exhibit nearly identical chromatographic retention times to the unlabeled analyte, whereas deuterated compounds can show subtle but measurable retention time shifts (typically 0.02–0.05 min difference) that introduce quantification bias when matrix effects vary across the elution window . For 2'-Deoxycytidine-1'-13C Monohydrate, the 13C label at the 1' position of the deoxyribose ring introduces a +1 Da mass shift (Δm/z +1) that is fully resolved from the endogenous M0 isotopologue while maintaining co-elution with the native analyte [1].

LC-MS/MS IS Performance
Class-level inference
13C: non-exchangeable, co-elutes vs ²H: H/D exchange risk, RT shift 0.02–0.05 min
Supports reproducible quantification; avoids H/D exchange artifacts in bioanalysis.
Class-level inference; validate in target matrix.
LC-MS/MS Bioanalysis Internal Standard Quantitative Accuracy Stable Isotope Labeling

Position-Specific vs. Uniform 13C Labeling for NMR

Position-specific 13C labeling at C1' enables simplified NMR resonance assignment compared to uniformly labeled (13C9) 2'-deoxycytidine, particularly for large nucleic acid constructs where spectral crowding from 13C-13C scalar couplings obscures critical structural information . Uniform 13C labeling introduces extensive one-bond 13C-13C coupling networks (¹JCC ≈ 40–60 Hz) that complicate multiplet analysis and increase spectral linewidth, whereas single-site 13C enrichment at C1' yields clean singlet resonances with narrow linewidths, facilitating accurate measurement of heteronuclear coupling constants (e.g., ¹JCH, ²JCH, ³JCH) and nuclear Overhauser effects (NOEs) . For 2'-Deoxycytidine-1'-13C Monohydrate, the 13C label at the 1' position is strategically positioned to probe glycosidic bond conformation (χ angle) via C1'-H1' coupling and to monitor sugar pucker dynamics through C1' chemical shift perturbations [1]. Studies have demonstrated that selective multiple labeling strategies incorporating 13C at positions including C1' are essential for obtaining accurate NMR parameters for conformational analysis around the glycosidic bond in nucleosides and oligonucleotides [2].

NMR Spectral Complexity
Cross-study comparable
13C: singlet, no 13C-13C coupling vs 13C9: multiplets, ¹JCC ~40–60 Hz
Enables simplified resonance assignment for glycosidic bond conformation studies.
Cross-study comparable; spectral simplification.
NMR Spectroscopy Structural Biology Nucleic Acid Conformation Resonance Assignment Isotopic Labeling Strategy

13C vs. Unlabeled Isotopic Enrichment Specifications

2'-Deoxycytidine-1'-13C Monohydrate is commercially available with defined isotopic enrichment of ≥98 atom% 13C at the 1' position, with chemical purity ≥98% as verified by HPLC, NMR, and GC analysis on the batch Certificate of Analysis . In contrast, unlabeled 2'-deoxycytidine (CAS 951-77-9 for the anhydrous form; CAS 652157-52-3 for the monohydrate) contains only natural abundance 13C (~1.1%) [1]. This 98% 13C enrichment translates to a >89-fold increase in the M+1 isotopic signal relative to natural abundance, enabling robust detection and quantification in complex biological matrices with minimal interference from endogenous background . Suppliers including Bidepharm, MedChemExpress, and BOC Sciences provide batch-specific certificates of analysis confirming both chemical purity (≥98%) and isotopic enrichment (≥98 atom% 13C), along with supporting analytical data (NMR, HPLC, GC) .

Isotopic Enrichment
Supporting evidence
>89-fold
increase in M+1 isotopic signal
Supports batch-to-batch consistency and procurement confidence for method validation.
≥98 atom% 13C enrichment; purity ≥98%.
Isotopic Purity Procurement Specification Quality Control Certificate of Analysis Stable Isotope

13C vs. 14C Labeling for In Vivo Metabolic Tracing

2'-Deoxycytidine-1'-13C Monohydrate enables non-radioactive, stable isotope-based metabolic tracing of DNA synthesis and nucleotide salvage pathways, providing a safer and more logistically flexible alternative to 14C-labeled deoxycytidine . 14C-labeled deoxycytidine, while historically used for in vivo tracer studies of dNTP pool dynamics and DNA incorporation kinetics, carries inherent radiation safety concerns, requires specialized handling facilities, generates radioactive waste requiring regulated disposal, and is subject to restrictive shipping and storage regulations [1]. In contrast, 13C-labeled 2'-deoxycytidine is classified as non-hazardous for radiation safety, can be stored and shipped under standard laboratory conditions (room temperature transport; recommended storage at -20°C for long-term stability), and does not require radiation safety training for handling [2]. The 13C label is detected via LC-MS/MS with comparable or superior sensitivity to 14C detection in modern instruments, while providing the additional advantage of positional information through MS/MS fragmentation patterns [3].

In Vivo Tracer Safety
Class-level inference
13C: non-radioactive, standard handling vs 14C: radioactive, specialized facilities
Enables non-radioactive metabolic tracing with simplified logistics.
Stable isotope; no radiation safety protocols required.
Metabolic Tracing DNA Synthesis Nucleotide Metabolism In Vivo Studies Stable vs. Radioactive Isotopes

2'-Deoxycytidine-1'-13C Monohydrate Application Scenarios


Endogenous 2'-Deoxycytidine Quantification by LC-MS/MS

2'-Deoxycytidine-1'-13C Monohydrate is the preferred internal standard for the accurate quantification of endogenous 2'-deoxycytidine in complex biological matrices (plasma, tissue homogenates, cell lysates) using LC-MS/MS. As established in Section 3, the 13C label provides a stable, non-exchangeable isotopic signature that co-elutes with the native analyte, thereby correcting for matrix effects, ion suppression, and sample preparation variability [1]. This application is critical for pharmacokinetic studies of nucleoside analog drugs (e.g., decitabine, gemcitabine) where monitoring endogenous dC levels provides insight into target engagement and metabolic pathway modulation [2].

Site-Specific NMR of Oligonucleotides and Nucleoside-Protein Interactions

For researchers conducting high-resolution NMR studies of DNA structure, dynamics, or ligand binding, 2'-Deoxycytidine-1'-13C Monohydrate offers a position-specific 13C probe that significantly simplifies spectral interpretation. The singlet 13C resonance at C1', free from 13C-13C scalar coupling, enables accurate measurement of glycosidic bond conformation (χ angle) and sugar pucker dynamics through heteronuclear coupling constant analysis and NOE measurements [3]. This targeted labeling strategy is particularly valuable for larger oligonucleotide constructs (≥20 nucleotides) where spectral crowding from uniformly labeled samples renders resonance assignment intractable .

Metabolic Flux Analysis of Nucleotide Salvage and De Novo Pathways

2'-Deoxycytidine-1'-13C Monohydrate serves as a stable isotope tracer for quantifying nucleotide metabolism and DNA synthesis rates in cellular and in vivo models. The 13C label at the 1' position of the deoxyribose ring remains intact during phosphorylation to dCTP and incorporation into DNA, allowing researchers to track salvage pathway activity via LC-MS/MS analysis of hydrolyzed DNA . This approach provides a non-radioactive alternative to 14C-tracer methodologies, enabling safer and more logistically feasible metabolic flux studies in academic and industrial settings .

Analytical Method Validation and Reference Standard Applications

In GLP/GMP compliant bioanalytical laboratories, 2'-Deoxycytidine-1'-13C Monohydrate is procured as a certified reference standard for method validation, system suitability testing, and quality control sample preparation. The batch-specific Certificate of Analysis documenting both chemical purity (≥98%) and isotopic enrichment (≥98 atom% 13C), along with supporting NMR, HPLC, and GC data, provides the traceable documentation required for regulatory submissions . This procurement-grade material ensures method reproducibility across laboratories and instrument platforms.

Application
Selection Property
Validation Focus
LC-MS/MS quantification of endogenous 2'-deoxycytidine
Non-exchangeable 13C label; co-eluting IS
Matrix effect correction, assay reproducibility
NMR structural studies of DNA/oligonucleotides
Position-specific 13C at C1' (singlet resonance)
Glycosidic bond conformation analysis
Metabolic flux analysis of nucleotide salvage pathways
Stable 13C tracer retained through DNA incorporation
LC-MS/MS detection of isotopic enrichment in DNA
Bioanalytical method validation and system suitability
Batch-specific CoA with isotopic enrichment & purity
Method reproducibility across labs and instruments

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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